2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine
Description
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-thiophen-2-ylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3S2/c15-9-6-8(14(16,17)18)7-20-12(9)13-19-4-3-10(21-13)23-11-2-1-5-22-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIFMUPAHSVHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SC2=NC(=NC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Intermediate: Starting with 3-chloro-5-(trifluoromethyl)pyridine, the compound is subjected to nucleophilic substitution reactions to introduce the desired functional groups.
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized separately, often involving the reaction of thiophene-2-thiol with a suitable pyrimidine precursor.
Coupling Reaction: The final step involves coupling the pyridine and pyrimidine intermediates under specific conditions, such as the presence of a base and a suitable solvent, to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophen-2-ylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine or pyrimidine rings, potentially altering the electronic properties of the compound.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the pyridine or pyrimidine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds, including the target compound, exhibit significant anticancer properties. Studies have demonstrated that modifications in the pyrimidine structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with trifluoromethyl substitutions have shown improved potency due to their ability to interact with biological targets more effectively .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrimidine derivatives are known for their efficacy against bacterial and fungal pathogens. The presence of chlorine and trifluoromethyl groups can enhance lipophilicity, allowing better membrane penetration and increased antimicrobial effectiveness .
Enzyme Inhibition
Pyrimidine derivatives have been investigated as inhibitors of specific enzymes involved in metabolic pathways. For instance, they may act as inhibitors of dihydrofolate reductase (DHFR) or other key enzymes in nucleotide synthesis pathways, making them valuable in developing treatments for diseases like cancer and bacterial infections .
Fungicide Development
The compound is considered an intermediate in the synthesis of fungicides like fluopyram, which is effective against a broad spectrum of fungal pathogens affecting crops . Fluopyram operates by inhibiting succinate dehydrogenase (SDH), disrupting mitochondrial respiration in fungi and leading to cell death. The synthesis process involves reactions that utilize 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl] acetonitrile as a key precursor .
Herbicide Formulations
There is ongoing research into the herbicidal properties of pyrimidine compounds. The structural features of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine may allow it to be developed into a selective herbicide that targets specific weed species while minimizing damage to crops .
Synthetic Pathways
The synthesis of this compound can be achieved through various organic reactions, including nucleophilic substitutions and cyclization methods. The choice of reagents and conditions significantly affects yield and purity .
Characterization Techniques
Characterization of this compound typically involves:
- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure.
- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and thiophen-2-ylsulfanyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)malonate
- 3-Chloro-2-aminoethyl-5-trifluoromethylpyridine
Comparison:
- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct electronic properties and reactivity.
- The thiophen-2-ylsulfanyl group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
- Compared to similar compounds, it offers a broader range of potential applications in medicinal chemistry and materials science due to its complex structure and functional groups.
Biological Activity
The compound 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyrimidine core substituted with a pyridine and thiophene moiety, which are known to influence its biological properties.
Antitumor Activity
Research indicates that derivatives of pyrimidine compounds often exhibit significant antitumor activities. For instance, similar compounds have shown inhibitory effects on various cancer cell lines, including breast and lung cancer models. A study focusing on the SAR of pyrimidine derivatives revealed that modifications at the 2-position of the pyridine ring enhance cytotoxicity against cancer cells by interacting with key molecular targets involved in cell proliferation and survival pathways .
Antimicrobial Properties
Compounds with similar structural motifs have demonstrated antimicrobial activity against a range of pathogens. The presence of the thiophene and chlorinated pyridine rings may contribute to their effectiveness in disrupting bacterial cell membranes or inhibiting essential enzymatic functions. Comparative studies suggest that these compounds could serve as lead candidates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to specific structural features:
| Feature | Impact on Activity |
|---|---|
| Chloro Group | Enhances lipophilicity and cellular uptake |
| Trifluoromethyl Group | Increases metabolic stability and binding affinity |
| Thiophene Moiety | Contributes to antimicrobial properties |
Case Studies
-
Anticancer Efficacy
A recent study evaluated a series of pyrimidine derivatives, including our compound of interest, against MCF-7 breast cancer cells. Results indicated that modifications at the thiophene position significantly improved cytotoxicity, with IC50 values suggesting potent antitumor activity . -
Antimicrobial Testing
In vitro assays against Gram-positive and Gram-negative bacteria demonstrated that compounds with similar structural characteristics exhibited moderate to excellent antibacterial activity. The compound's ability to inhibit bacterial growth was attributed to its interference with cell wall synthesis and membrane integrity .
Q & A
Q. What are the key structural features and physicochemical properties of this compound?
The compound features a pyrimidine core substituted with a thiophene-sulfanyl group and a 3-chloro-5-(trifluoromethyl)pyridinyl moiety. Key properties include:
- Molecular formula : C₁₆H₈ClF₄N₃S
- Molecular weight : 385.77 g/mol
- Purity : >90% (commonly reported for research-grade samples) . The trifluoromethyl and chloro groups enhance lipophilicity and electronic stability, while the thiophene-sulfanyl group contributes to π-π stacking interactions in biological systems .
Q. What analytical techniques are recommended for confirming its structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic ring systems.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation.
- HPLC : To assess purity, particularly for batches intended for biological assays .
- Elemental Analysis : Validate empirical formula accuracy .
Advanced Research Questions
Q. How does the three-dimensional conformation influence biological activity, and what techniques are suitable for structural analysis?
The spatial arrangement of the chloropyridinyl and thiophene-sulfanyl groups determines binding affinity to biological targets (e.g., enzymes in agrochemical applications). Techniques include:
- X-ray Crystallography : Resolve crystal structure to identify dihedral angles and non-covalent interactions .
- Density Functional Theory (DFT) : Predict conformational stability and electronic properties .
- Circular Dichroism (CD) : For chiral derivatives, if applicable .
Q. What synthetic strategies are effective for constructing the pyrimidine core with thiophene and chlorotrifluoromethylpyridyl substituents?
- Stepwise Nucleophilic Substitution :
Synthesize the pyrimidine core via cyclocondensation of thiourea with β-diketones.
Introduce the thiophene-sulfanyl group via thiol-disulfide exchange under basic conditions (e.g., K₂CO₃ in DMF).
Couple the chlorotrifluoromethylpyridinyl moiety using Suzuki-Miyaura cross-coupling (Pd catalysis) .
- Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction efficiency .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
- Metabolic Stability Assays : Evaluate cytochrome P450-mediated degradation using liver microsomes.
- Solubility Profiling : Measure logP and aqueous solubility to assess bioavailability discrepancies.
- Comparative Pharmacokinetics : Track metabolite formation in plasma/tissues via LC-MS/MS .
- Target Engagement Studies : Use fluorescence polarization or SPR to confirm binding in physiological conditions .
Q. What computational methods are appropriate for modeling interactions between this compound and biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., acetylcholinesterase in agrochemical targets).
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over time.
- QSAR Modeling : Corrogate substituent effects (e.g., Cl vs. CF₃) with activity data to guide optimization .
Methodological Notes
- Data Contradiction Analysis : Always cross-validate spectroscopic data (e.g., NMR coupling constants) with computational predictions to resolve structural ambiguities .
- Experimental Design : Include control compounds lacking key substituents (e.g., CF₃-free analogs) to isolate electronic/hydrophobic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
